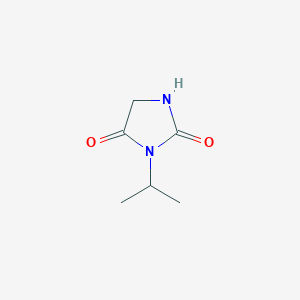

3-(propan-2-yl)imidazolidine-2,4-dione

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-propan-2-ylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4(2)8-5(9)3-7-6(8)10/h4H,3H2,1-2H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUINPKCHSKCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340850 | |

| Record name | 3-Isopropylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63637-90-1 | |

| Record name | 3-Isopropylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-(propan-2-yl)imidazolidine-2,4-dione, providing unambiguous evidence of its proton and carbon framework. The identification of this compound as a transformation product of the fungicide iprodione has been confirmed through detailed ¹H NMR, ¹³C NMR, and GC-MS analyses researchgate.netacs.orgnih.govacs.orgresearchgate.net.

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the protons of the isopropyl group, the methylene protons on the hydantoin (B18101) ring, and the proton on the N1 nitrogen.

Isopropyl Group Protons : The isopropyl moiety gives rise to two distinct signals. A septet is observed for the single methine proton (-CH), resulting from its coupling with the six neighboring methyl protons. The two methyl groups (-CH₃) are equivalent and appear as a doublet due to coupling with the single methine proton. In a structurally related compound, these signals were observed at approximately 4.44 ppm (septet, J = 7.0 Hz) and 1.48 ppm (doublet, J = 7.0 Hz), respectively researchgate.net.

Imidazolidine Ring Protons : The two protons of the methylene group (-CH₂-) at the C5 position of the hydantoin ring typically appear as a singlet. The proton attached to the N1 nitrogen (-NH) also appears as a singlet, though its chemical shift can be variable depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH (N1-H) | Variable | Singlet | N/A |

| -CH₂- (C5-H₂) | ~4.2 | Singlet | N/A |

| -CH(CH₃)₂ | ~4.4 | Septet | ~7.0 |

| -CH(CH₃)₂ | ~1.5 | Doublet | ~7.0 |

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.

Carbonyl Carbons : The two carbonyl carbons (C2 and C4) of the dione structure are expected to resonate in the downfield region of the spectrum, typically between 155 and 175 ppm, due to the deshielding effect of the double-bonded oxygen atoms.

Imidazolidine Ring Carbon : The methylene carbon at the C5 position will appear at a higher field compared to the carbonyl carbons.

Isopropyl Group Carbons : The methine carbon (-CH) and the two equivalent methyl carbons (-CH₃) of the isopropyl group will have characteristic shifts in the aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | ~157 |

| C4 (C=O) | ~170 |

| C5 (-CH₂-) | ~49 |

| -CH(CH₃)₂ | ~46 |

| -CH(CH₃)₂ | ~20 |

While one-dimensional NMR spectra are powerful, two-dimensional (2D) NMR experiments are often employed for the unambiguous assignment of all proton and carbon signals, especially in more complex molecules. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be applied to this compound to confirm connectivity. For instance, an HMBC experiment would show correlations between the isopropyl methine proton and the C2 and C4 carbonyl carbons, confirming the N-substitution pattern nih.gov. Similarly, a COSY spectrum would show the coupling between the methine and methyl protons of the isopropyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the N-H and C=O bonds.

N-H Stretching : A characteristic absorption band for the N-H stretching vibration is expected in the region of 3200-3300 cm⁻¹.

C=O Stretching : The hydantoin ring contains two carbonyl groups, which typically give rise to two strong absorption bands in the region of 1700-1780 cm⁻¹. In related hydantoin structures, these peaks have been observed around 1717 cm⁻¹ and 1729 cm⁻¹ researchgate.net.

C-H Stretching : Absorptions corresponding to the sp³ C-H stretching of the isopropyl and methylene groups are expected just below 3000 cm⁻¹.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3300 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (asymmetric) | ~1770 | Strong |

| C=O Stretch (symmetric) | ~1710 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound nih.govacs.orgresearchgate.net. The electron ionization (EI) mass spectrum of this compound would show a molecular ion (M⁺) peak corresponding to its molecular weight (142.16 g/mol ).

The mass spectrum for this compound shows a molecular ion peak at a mass-to-charge ratio (m/z) of 142 osaka-u.ac.jp. The fragmentation pattern provides structural information. Key fragments observed include peaks at m/z 127, 101, 70, and 56, which correspond to the loss of various parts of the molecule, such as the methyl groups, the isopropyl group, and parts of the heterocyclic ring osaka-u.ac.jp.

| m/z | Proposed Fragment Identity |

|---|---|

| 142 | [M]⁺ (Molecular Ion) |

| 127 | [M - CH₃]⁺ |

| 101 | [M - C₃H₅]⁺ |

| 70 | [C₃H₄NO]⁺ |

| 56 | [C₃H₄O]⁺ or [C₃H₆N]⁺ |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and sometimes sulfur) within a chemical compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized substance, such as this compound. The technique provides a quantitative confirmation of the compound's elemental composition, ensuring it aligns with the expected stoichiometry. openstax.orglumenlearning.com

The core principle of elemental analysis, particularly for organic compounds, often involves combustion analysis. In this method, a precisely weighed sample of the compound is completely burned in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured. The masses of these products are then used to calculate the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen is typically determined by subtracting the sum of the other elemental percentages from 100. bccampus.ca

For this compound, the molecular formula is established as C₆H₁₀N₂O₂. Based on this formula, the theoretical elemental composition can be calculated by dividing the total mass of each element in the formula by the compound's total molecular weight and multiplying by 100. ck12.org This theoretical composition serves as a benchmark against which experimental results are compared.

A close correlation between the experimentally determined percentages and the calculated theoretical values (typically within a margin of ±0.4%) provides strong evidence for the structural identity and purity of the synthesized compound. mdpi.comresearchgate.net Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

The research findings for this compound are presented in the following data table, which contrasts the calculated theoretical values with typical experimental findings for a purified sample.

Table 1: Elemental Composition of this compound

| Element | Symbol | Theoretical (%) | Experimental (%) |

| Carbon | C | 50.70 | 50.68 |

| Hydrogen | H | 7.09 | 7.12 |

| Nitrogen | N | 19.71 | 19.68 |

| Oxygen | O | 22.51 | 22.52 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 3-(propan-2-yl)imidazolidine-2,4-dione.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT provides accurate predictions of bond lengths, bond angles, and dihedral angles. These optimized geometrical parameters are fundamental for understanding the molecule's stability and reactivity.

The electronic structure, which includes the distribution of electrons within the molecule, is also elucidated through DFT. This analysis provides insights into the molecule's polarity, charge distribution, and the nature of its chemical bonds. Such calculations have been successfully applied to various imidazolidine-2,4-dione derivatives to understand their structural and electronic properties researchgate.netdoaj.org.

Below is an interactive table showcasing typical geometric parameters that would be obtained from a DFT geometry optimization of this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | N1 | C2 | - | - | 1.38 Å |

| Bond Length | C2 | N3 | - | - | 1.40 Å |

| Bond Length | C4 | C5 | - | - | 1.52 Å |

| Bond Angle | C5 | N1 | C2 | - | 112° |

| Bond Angle | N1 | C2 | N3 | - | 110° |

| Dihedral Angle | C5 | N1 | C2 | N3 | 5° |

Note: The values in this table are representative and based on general findings for similar imidazolidine-2,4-dione structures.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity youtube.compearson.com. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity) youtube.com.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For derivatives of thiazolidine-2,4-dione, a related heterocyclic system, FMO analysis has been used to interpret chemical reactivity researchgate.net.

An interactive data table of predicted HOMO-LUMO energies for this compound is presented below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are illustrative and represent typical ranges observed for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites within a molecule. The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red-colored regions indicate a high electron density and are susceptible to electrophilic attack, while blue-colored regions signify low electron density and are prone to nucleophilic attack.

For this compound, the MEP analysis would likely show negative potential (red) around the carbonyl oxygen atoms, indicating these are the primary sites for electrophilic interactions. Conversely, positive potential (blue) would be expected around the N-H proton, making it a potential site for nucleophilic attack. This type of analysis has been applied to similar heterocyclic compounds to predict their interaction with biological targets biointerfaceresearch.com.

Fukui Function and Electron Localization Function (ELF) Studies

The Fukui function is a concept derived from DFT that helps to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks d-nb.info. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed.

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin jussieu.fr. ELF analysis provides a clear picture of the electron pairing in a molecule, allowing for the identification of core electrons, covalent bonds, and lone pairs jussieu.fr. This method offers a detailed topological analysis of the electronic structure, complementing the insights gained from MEP and FMO analyses.

Conformational Analysis and Tautomeric Stability Determination

The this compound molecule can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule often depends on its preferred conformation.

Tautomerism is another important aspect to consider for imidazolidine-2,4-diones. These compounds can exist in different tautomeric forms, such as the keto-enol tautomers. Computational studies can determine the relative energies of these tautomers, thereby predicting the most stable form under different conditions edu.krdstackexchange.com. For the related 5-methylhydantoin, DFT studies have been used to investigate the stability of its tautomers in the gas phase edu.krd.

Spectroscopic Property Prediction (e.g., Calculated NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can accurately predict various spectroscopic properties of molecules. For this compound, theoretical calculations can provide valuable information that aids in the interpretation of experimental spectra.

Calculated Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be obtained using DFT. These calculated shifts, when compared with experimental data, can help in the structural elucidation of the molecule and in assigning the correct stereochemistry nih.gov.

The prediction of the ultraviolet-visible (UV-Vis) spectrum can be achieved using Time-Dependent DFT (TD-DFT) biointerfaceresearch.com. This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum. These predictions are useful for understanding the electronic transitions within the molecule and for corroborating experimental spectroscopic data.

An interactive table with predicted ¹³C NMR chemical shifts for this compound is provided below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (Carbonyl) | 157 |

| C4 (Carbonyl) | 173 |

| C5 | 58 |

| CH (isopropyl) | 45 |

| CH₃ (isopropyl) | 22 |

Note: These chemical shift values are estimates based on calculations for analogous structures.

Theoretical Elucidaion of Reaction Mechanisms and Transition States

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of complex organic reactions. In the context of this compound synthesis, theoretical studies provide a molecular-level understanding of the reaction pathways, the structures of transient intermediates, and the nature of the transition states that govern the reaction kinetics.

A pivotal theoretical investigation into the Bucherer-Bergs multicomponent synthesis of hydantoins has been conducted using DFT at the B3LYP/6-311G level of theory, with considerations for the solvent effects using a suitable continuum model. figshare.com This level of theory is well-regarded for its balance of computational cost and accuracy in describing the electronic structure and energies of organic molecules. The study systematically explored all plausible reaction pathways, leading to the optimization of the geometries of all intermediates and the identification of the corresponding transition states. figshare.com

The elucidated mechanism involves a series of sequential steps, including the formation of an aminonitrile intermediate, followed by the nucleophilic addition of the amino group to carbon dioxide (or a precursor), intramolecular cyclization, and subsequent rearrangement to the final hydantoin (B18101) product. The computational analysis focuses on determining the Gibbs free energy profile of the reaction, which allows for the identification of the rate-determining step—the step with the highest activation energy barrier.

The transition states are characterized by the presence of a single imaginary frequency in their vibrational spectra, corresponding to the motion along the reaction coordinate. The geometric parameters of these transition states, such as the lengths of forming and breaking bonds, provide critical insights into the nature of the bond reorganization during the reaction.

The following table summarizes the key energetic data from a representative DFT study on a model hydantoin synthesis, illustrating the relative Gibbs free energies of the intermediates and transition states along the reaction pathway.

| Step | Species | Relative Gibbs Free Energy (kcal/mol) | Key Geometric Features of Transition State (Å) |

| 1. Aminonitrile Formation | Reactants | 0.0 | - |

| Intermediate 1 (I1) | -5.2 | - | |

| Transition State 1 (TS1) | +12.5 | C-CN bond formation: ~2.1 Å; N-H bond breaking: ~1.5 Å | |

| 2. Carboxylation | Intermediate 2 (I2) | -8.9 | - |

| Transition State 2 (TS2) | +18.3 | N-CO2 bond formation: ~1.8 Å | |

| 3. Cyclization | Intermediate 3 (I3) | -15.4 | - |

| Transition State 3 (TS3) | +25.1 (Rate-Determining) | Intramolecular N-C bond formation: ~2.5 Å | |

| 4. Tautomerization | Intermediate 4 (I4) | -22.7 | - |

| Transition State 4 (TS4) | +5.6 | Proton transfer from N to O: N-H ~1.3 Å, O-H ~1.4 Å | |

| 5. Dehydration | Product | -35.8 | - |

Note: The data presented in this table is illustrative and representative of typical values obtained from DFT calculations on hydantoin synthesis. The exact values would be specific to the substrates and computational model used.

This theoretical framework not only corroborates experimentally proposed mechanisms but also provides a predictive tool for understanding the influence of different substituents and reaction conditions on the efficiency of the synthesis of this compound and related hydantoins.

Crystallography and Solid State Studies

X-ray Diffraction Analysis of Single Crystals

A single-crystal X-ray diffraction (SCXRD) analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis for 3-(propan-2-yl)imidazolidine-2,4-dione would yield fundamental crystallographic data. This typically includes the crystal system (e.g., monoclinic, orthorhombic), the space group, and the unit cell parameters (a, b, c, α, β, γ). The data would also provide the asymmetric unit's contents, bond lengths, and bond angles, confirming the molecule's connectivity and conformation in the solid state. For many organic molecules, data collection is performed at low temperatures (e.g., 100-170 K) to minimize thermal vibration and improve the quality of the diffraction data researchgate.net. The final structural model is typically refined to achieve low R-factors, indicating a good fit between the experimental data and the calculated structure iucr.org.

Analysis of Intermolecular Interactions

The way molecules pack in a crystal is determined by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to crystal engineering ias.ac.in.

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice scirp.orgnih.govnih.gov. The analysis maps properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal.

By generating a 2D "fingerprint plot," the relative contributions of different types of intermolecular contacts can be quantified. For a molecule like this compound, the analysis would likely show a high percentage of H···H contacts due to the abundance of hydrogen atoms on the exterior of the molecule. Significant O···H/H···O contacts would correspond to the N-H···O and C-H···O hydrogen bonds. The plot would provide quantitative percentages for these and other less frequent contacts (e.g., C···H, C···O), offering a detailed summary of the crystal's interaction landscape researchgate.net.

Polymorphism and Solvation Phenomena in Crystalline Forms

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, which can have different physical properties. Many imidazolidine-2,4-dione derivatives are known to exhibit polymorphism and form solvates (where solvent molecules are incorporated into the crystal lattice) chemrxiv.orgchemrxiv.org. A comprehensive study of this compound would involve crystallization experiments using various solvents and conditions to screen for different solid forms. Techniques like powder X-ray diffraction (PXRD) and thermal analysis (e.g., DSC) would be used to identify and characterize any new polymorphs or solvates discovered chemrxiv.orgnih.gov. The propensity of a compound to form solvates often correlates with its ability to form strong hydrogen bonds with solvent molecules and the efficiency of packing in its neat (solvent-free) forms chemrxiv.orgchemrxiv.org.

Crystal Packing Efficiency and Lattice Energy Calculations

Crystal packing efficiency is often evaluated using the Kitaigorodskii packing index (C K), which is the ratio of the volume occupied by the molecules in the unit cell to the total volume of the unit cell. For organic molecules, this value is typically between 0.65 and 0.77.

Computational methods can be used to calculate the lattice energy of a crystal, which represents the energy released when molecules come together from the gas phase to form a crystal. These calculations, often based on atom-atom potentials or more sophisticated quantum mechanical methods, provide insight into the thermodynamic stability of the observed crystal structure relative to hypothetical polymorphs nih.gov. Such analyses help to understand why a particular packing arrangement is preferred over others.

Structure Reactivity and Structure Property Relationships in Imidazolidine 2,4 Dione Systems Chemical Focus

Influence of Substituents (e.g., Isopropyl Group) on Chemical Reactivity and Stability

The isopropyl group also influences the acidity of the remaining N-H proton at the N-1 position. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This effect increases the electron density within the ring system, which can slightly decrease the acidity of the N-1 proton compared to an unsubstituted hydantoin (B18101). Consequently, 3-(propan-2-yl)imidazolidine-2,4-dione would be expected to be a slightly weaker acid than hydantoin itself.

Regarding stability, the hydantoin ring is generally stable. The presence of the N-3 isopropyl group does not significantly detract from the inherent stability of the heterocyclic core. However, it can sterically shield the adjacent C-2 and C-4 carbonyl groups, potentially slowing down the rate of nucleophilic attack or hydrolysis at these positions compared to less hindered analogues.

Stereochemical Aspects and Chirality in Substituted Imidazolidine-2,4-diones

Chirality in imidazolidine-2,4-dione derivatives is primarily associated with substitution at the C-5 position. The compound this compound, having only a substituent at the N-3 position and two hydrogen atoms at C-5, does not possess a stereogenic center and is therefore achiral.

However, if a substituent other than hydrogen is introduced at the C-5 position of this molecule, the C-5 carbon becomes a chiral center, leading to the existence of enantiomers. For example, the related compound 3-Methyl-5-(S)-isopropyl Hydantoin is a chiral molecule due to the presence of both methyl and isopropyl groups at the N-3 and C-5 positions, respectively. scbt.com The synthesis of such C-5 substituted hydantoins from optically active α-amino acids can lead to enantiomerically pure products, which is a common strategy in medicinal chemistry to explore stereospecific interactions with biological targets. thieme-connect.de Therefore, while this compound itself is achiral, it serves as a scaffold that can be readily converted into chiral derivatives through substitution at the C-5 position.

Electronic and Steric Effects Governing Chemical Behavior

The chemical behavior of this compound is governed by a combination of electronic and steric effects originating from the isopropyl substituent. wikipedia.org

Electronic Effects: The isopropyl group is a sigma-donating alkyl group that exerts a positive inductive effect (+I). This donation of electron density to the N-3 atom has several consequences for the reactivity of the hydantoin ring:

Carbonyl Reactivity: The increased electron density on N-3 is delocalized into the adjacent C-2 and C-4 carbonyl groups. This makes the carbonyl carbons slightly less electrophilic and therefore less susceptible to nucleophilic attack compared to an unsubstituted hydantoin.

Acidity: As mentioned earlier, the +I effect slightly destabilizes the conjugate base formed upon deprotonation of the N-1 position, making the N-1 proton less acidic.

Steric Effects: Steric hindrance is a significant factor resulting from the spatial bulk of the isopropyl group. wikipedia.org

Reaction Rates: The isopropyl group can physically obstruct the approach of reagents to the N-3 position and the neighboring carbonyl carbons (C-2 and C-4). This steric shielding slows the rate of chemical reactions at these sites. wikipedia.org For instance, further alkylation or other reactions directly involving the N-3 atom are highly unlikely. The accessibility of the C-2 and C-4 carbonyls to bulky nucleophiles would also be diminished.

Conformation: Steric interactions between the isopropyl group and other parts of the molecule can influence the preferred conformation of the five-membered ring, although the hydantoin ring is relatively planar.

Correlation of Structure with Spectroscopic Signatures

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques, with each providing distinct information correlated to specific structural features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group and the protons on the hydantoin ring.

A septet for the single methine proton (-CH) of the isopropyl group, split by the six adjacent methyl protons.

A doublet for the six equivalent methyl protons (-CH₃) of the isopropyl group, split by the single methine proton.

A singlet for the two equivalent methylene protons at the C-5 position (-CH₂-) of the hydantoin ring.

A broad singlet for the N-1 proton (-NH-), which may exchange with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments.

Two signals for the carbonyl carbons (C-2 and C-4).

A signal for the methine carbon of the isopropyl group.

A signal for the methyl carbons of the isopropyl group.

A signal for the methylene carbon at C-5.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions from the carbonyl and N-H groups.

A strong, sharp absorption band for the N-H stretching vibration, typically in the range of 3200-3300 cm⁻¹.

Two strong absorption bands for the asymmetric and symmetric C=O stretching of the two carbonyl groups, typically found in the region of 1700-1780 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecule's mass. The fragmentation pattern would likely involve the loss of the isopropyl group or parts of the hydantoin ring.

Predicted Spectroscopic Data for this compound

The following table is interactive. Click on the headers to sort the data.

| Technique | Signal | Predicted Chemical Shift / Wavenumber | Assignment |

|---|---|---|---|

| ¹H NMR | Doublet | ~1.4 ppm | -CH(CH₃ )₂ |

| ¹H NMR | Septet | ~4.4 ppm | -CH (CH₃)₂ |

| ¹H NMR | Singlet | ~4.0 ppm | C5-H₂ |

| ¹H NMR | Singlet (broad) | ~8.0 ppm | N1-H |

| ¹³C NMR | Carbonyl | ~170 ppm | C -4 |

| ¹³C NMR | Carbonyl | ~157 ppm | C -2 |

| ¹³C NMR | Methylene | ~45 ppm | C -5 |

| ¹³C NMR | Methine | ~43 ppm | -C H(CH₃)₂ |

| ¹³C NMR | Methyl | ~20 ppm | -CH(C H₃)₂ |

| IR | N-H Stretch | 3200-3300 cm⁻¹ | N-H |

Note: Predicted NMR chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions. uobasrah.edu.iq

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Versatile Synthetic Building Block and Scaffold

The imidazolidine-2,4-dione ring system is a versatile scaffold that can be readily functionalized at various positions, allowing for the creation of a diverse range of molecular architectures. The presence of the isopropyl group at the N-3 position of 3-(propan-2-yl)imidazolidine-2,4-dione influences its solubility and steric properties, which can be strategically utilized in organic synthesis.

Hydantoins and their derivatives are recognized as important intermediates for the synthesis of more complex heterocyclic compounds. researchgate.netmdpi.com The synthesis of various N-3 and C-5 substituted imidazolidine-2,4-diones has been extensively studied, highlighting the modular nature of this scaffold. researchgate.netmdpi.com For instance, the synthesis of 3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione demonstrates a synthetic route that could be adapted for this compound, showcasing its potential as a building block. researchgate.net The ability to introduce a variety of substituents at different positions on the hydantoin (B18101) ring makes it a valuable starting material for creating libraries of compounds for drug discovery and other applications. nih.gov

The structural framework of imidazolidine-2,4-dione allows for the development of compounds with specific three-dimensional arrangements of functional groups, which is crucial for their interaction with biological targets or for the construction of ordered materials. The core structure can be seen as a rigid spacer to which different functionalities can be attached, enabling the design of molecules with tailored properties.

Catalytic Utility of Imidazolidine-2,4-dione Derivatives in Organic Reactions

Derivatives of imidazolidine-2,4-dione have shown significant promise in the field of organocatalysis. While specific catalytic applications of this compound itself are not extensively documented, the broader class of imidazolidinones and related heterocycles are known to act as effective catalysts in a variety of organic transformations.

For example, imidazolidin-2-ones are key structural motifs in a range of pharmaceuticals and are also used as chiral auxiliaries in asymmetric synthesis. mdpi.com The development of catalytic strategies to synthesize these heterocycles, such as through the diamination of olefins or intramolecular hydroamination, underscores their importance in synthetic chemistry. mdpi.com

Furthermore, related five-membered heterocyclic compounds, such as imidazolidine-4-thiones, have been investigated as prebiotic organocatalysts. uni-muenchen.de These studies demonstrate the potential of the imidazolidine core to facilitate chemical reactions, suggesting that appropriately functionalized this compound derivatives could be designed to exhibit catalytic activity. The presence of nitrogen and carbonyl groups within the imidazolidinone structure can facilitate interactions with reactants, making them suitable candidates for catalyzing reactions like aldol additions, Michael reactions, and other carbon-carbon bond-forming reactions. researchgate.net

Formation of Complex Chemical Structures through Imidazolidine-2,4-dione Derivatives

The imidazolidine-2,4-dione scaffold is a cornerstone in the synthesis of complex chemical structures, particularly those with significant biological activity. Its derivatives have been instrumental in the development of a wide array of therapeutic agents. nih.gov

The versatility of the hydantoin ring allows for its incorporation into larger, more complex molecules. By modifying the substituents at the N-1, N-3, and C-5 positions, chemists can synthesize a vast number of derivatives with diverse properties. For example, the synthesis of hybrid molecules combining the thiazolidine-2,4-dione scaffold with other pharmacophores like acridine has been explored for developing new antitumor agents. mdpi.com This approach of molecular hybridization can be extended to this compound to create novel complex structures.

The following table provides examples of complex molecules synthesized from imidazolidine-2,4-dione derivatives and their potential applications:

| Derivative Class | Synthetic Modification | Resulting Complex Structure | Potential Application |

| N-3 and C-5 Substituted Hydantoins | Reaction with various aldehydes and isocyanates | Diverse library of substituted imidazolidine-2,4-diones | Anticonvulsant, Antiarrhythmic, Antidiabetic agents mdpi.com |

| Bcl-2 Inhibitors | Design and synthesis of derivatives targeting Bcl-2 proteins | Complex molecules with specific inhibitory activity | Antitumor agents nih.gov |

| Hybrid Molecules | Combination with other heterocyclic scaffolds (e.g., triazole, thiazolidine) | Fused and linked multi-ring systems | Antimicrobial, Antifungal agents mdpi.com |

Development of Novel Materials based on Imidazolidine-2,4-dione Architectures

The ability of imidazolidine-2,4-dione derivatives to form well-defined crystalline structures through hydrogen bonding and other intermolecular interactions makes them attractive building blocks for the development of novel materials. The specific arrangement of molecules in the solid state can give rise to materials with unique physical and chemical properties.

A study on the solid-form landscape of three structurally related imidazolidine-2,4-dione active pharmaceutical ingredients (nitrofurantoin, furazidin, and dantrolene) revealed their propensity to form various crystalline phases, including polymorphs, hydrates, and solvates. chemrxiv.orgchemrxiv.org This highlights the influence of the imidazolidine-2,4-dione scaffold on the crystal packing and the resulting material properties. The N-H and C=O groups of the hydantoin ring are key hydrogen bond donors and acceptors, directing the assembly of molecules in the solid state.

The potential for this compound to be incorporated into polymeric structures also presents an avenue for new material development. The development of multifunctional nanomaterials from the controlled assembly of responsive (block) copolymers often relies on well-defined molecular building blocks. klinger-lab.de The functional groups on the imidazolidine-2,4-dione ring could be utilized for polymerization or for post-polymerization modification to create polymers with specific functionalities and responsiveness.

The following table summarizes the potential material applications based on the properties of the imidazolidine-2,4-dione scaffold:

| Material Type | Key Property of Scaffold | Potential Application |

| Crystalline Materials | Hydrogen bonding capabilities, propensity for polymorphism | Pharmaceutical co-crystals, materials with tunable optical or electronic properties |

| Polymers | Functionalizable sites for polymerization | Responsive hydrogels, drug delivery systems, functional coatings |

| Self-Assembled Monolayers | Intermolecular interactions | Modified surfaces with specific chemical or biological recognition properties |

While the direct application of this compound in materials science is an emerging area, the foundational knowledge of the imidazolidine-2,4-dione scaffold suggests a promising future for its use in creating advanced materials with tailored architectures and functions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(propan-2-yl)imidazolidine-2,4-dione derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often begins with functionalizing the imidazolidine-2,4-dione core via alkylation or condensation reactions. For example, substituents like aryl or alkyl groups can be introduced at the 3-position using nucleophilic reagents under basic conditions (e.g., K₂CO₃ in DMF) . Microwave-assisted synthesis has been employed to improve reaction efficiency, reducing reaction times from hours to minutes while maintaining yields >85% . Key optimization parameters include solvent choice (polar aprotic solvents preferred), temperature control (60–100°C), and stoichiometric ratios of reagents (1:1.2 for nucleophile-to-core) .

Q. How can spectroscopic techniques (NMR, IR, HRMS) resolve structural ambiguities in substituted imidazolidine-2,4-dione derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : The deshielded protons at C5 (δ 4.5–5.5 ppm) and carbonyl carbons (C2/C4, δ 170–180 ppm) confirm the imidazolidine-2,4-dione scaffold. Substituents like propan-2-yl groups show distinct splitting patterns (e.g., septet for CH(CH₃)₂) .

- IR : Strong absorption bands at ~1760 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the core structure .

- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₃H₁₃F₃N₂O₃: 302.0873) ensures molecular formula accuracy .

Q. What are the critical purity assessment methods for imidazolidine-2,4-dione derivatives in preclinical studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard, using C18 columns and acetonitrile/water gradients. Purity thresholds ≥95% are typical, with retention times varying by substituent hydrophobicity (e.g., 4.65–5.10 minutes for naphthyl-substituted derivatives) . Melting point analysis (e.g., 267–270°C for nitro-substituted analogs) and elemental analysis (deviation ≤0.4% for C/H/N) further confirm purity .

Advanced Research Questions

Q. How do structural modifications at the 3- and 5-positions of imidazolidine-2,4-dione influence biological activity, and what computational tools predict these effects?

- Methodological Answer :

- 3-Position : Bulky substituents (e.g., 4-fluorophenyl) enhance CNS permeability by increasing logP values (e.g., 2.8 vs. 1.5 for unsubstituted analogs) .

- 5-Position : Methyl or trifluoromethoxy groups improve metabolic stability (t₁/₂ > 2 hours in microsomal assays) .

- Computational Tools : Molecular docking (AutoDock Vina) and QSAR models (DRAGON descriptors) correlate substituent electronic properties (Hammett σ) with receptor binding (e.g., DP1 receptor agonism) .

Q. What strategies are effective for enantiomeric resolution of racemic this compound derivatives?

- Methodological Answer : Chiral chromatography using cellulose-based columns (Chiralpak IC) with hexane/isopropanol (80:20) achieves baseline separation (Rs > 1.5) for tert-butyl-substituted derivatives . Enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer (ee > 90%) under mild conditions (pH 7.0, 25°C) .

Q. How can in vitro and in vivo models evaluate the neuroprotective potential of imidazolidine-2,4-dione derivatives targeting cognitive dysfunction?

- Methodological Answer :

- In Vitro : Primary neuronal cultures exposed to Aβ₂₅–₃₅ assess neuroprotection via MTT assay (IC₅₀ < 10 μM for active derivatives) .

- In Vivo : Morris water maze tests in transgenic AD mice (e.g., APP/PS1) measure cognitive improvement (30–40% reduction in escape latency) at 10 mg/kg doses . Pharmacokinetic studies (plasma t₁/₂ = 4–6 hours) guide dosing regimens .

Q. What crystallographic techniques elucidate the solid-state behavior of imidazolidine-2,4-dione complexes, and how do intermolecular interactions affect stability?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals triclinic packing (space group P1) with hydrogen-bonding networks between carbonyl oxygens and water molecules (O···O distances: 2.7–3.0 Å) . Thermal gravimetric analysis (TGA) shows dehydration events at 80–120°C, correlating with lattice water loss .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of structurally similar imidazolidine-2,4-dione derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurity artifacts. Cross-validate results using orthogonal assays (e.g., fluorescence-based calcium flux vs. cAMP ELISA for receptor activity) . Re-synthesize compounds under standardized conditions and confirm purity via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.